molecular formula C12H19NO B13272625 (2S)-2-[(2-Phenylpropyl)amino]propan-1-ol

(2S)-2-[(2-Phenylpropyl)amino]propan-1-ol

Cat. No.: B13272625
M. Wt: 193.28 g/mol
InChI Key: DXPXQVNBKOIQBJ-DTIOYNMSSA-N
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Description

(2S)-2-[(2-Phenylpropyl)amino]propan-1-ol: is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(2-Phenylpropyl)amino]propan-1-ol typically involves the reaction of 2-phenylpropylamine with an appropriate chiral auxiliary or catalyst to ensure the desired stereochemistry. One common method is the condensation of 2-phenylpropylamine with a carbonyl compound, followed by reduction to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves the use of chiral catalysts or auxiliaries to achieve high enantioselectivity. The process may include steps such as hydrogenation, reduction, and purification to obtain the final product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-[(2-Phenylpropyl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2S)-2-[(2-Phenylpropyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The exact pathways and targets can vary based on its application in different fields .

Comparison with Similar Compounds

  • ®-(-)-2-Amino-1-propanol
  • 1-Propanol, 2-amino-, (±)-

Comparison: Compared to its stereoisomer ®-(-)-2-Amino-1-propanol, (2S)-2-[(2-Phenylpropyl)amino]propan-1-ol exhibits different biological activities and chemical reactivity due to its distinct stereochemistry. This uniqueness makes it valuable in applications where specific enantiomeric forms are required .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(2S)-2-(2-phenylpropylamino)propan-1-ol

InChI

InChI=1S/C12H19NO/c1-10(8-13-11(2)9-14)12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3/t10?,11-/m0/s1

InChI Key

DXPXQVNBKOIQBJ-DTIOYNMSSA-N

Isomeric SMILES

C[C@@H](CO)NCC(C)C1=CC=CC=C1

Canonical SMILES

CC(CNC(C)CO)C1=CC=CC=C1

Origin of Product

United States

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